![molecular formula C71H110S2 B13130273 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene is a complex organic compound with a unique structure. It is characterized by its heptacyclic framework and the presence of multiple sulfur atoms, which contribute to its distinctive chemical properties.
準備方法
The synthesis of 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene involves several steps. The synthetic route typically starts with the preparation of the core heptacyclic structure, followed by the introduction of hexaoctyl groups and sulfur atoms. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
科学的研究の応用
5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sulfur-containing heptacyclic structures.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry: It may be used in the development of new materials or as a precursor for other complex organic compounds.
作用機序
The mechanism by which 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or disruption of protein-protein interactions.
類似化合物との比較
Compared to other similar compounds, 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene stands out due to its heptacyclic structure and the presence of multiple sulfur atoms. Similar compounds include:
Hexamethylbenzene: An aromatic compound with a simpler structure and no sulfur atoms.
2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: Another complex organic compound with multiple methyl groups but lacking the sulfur atoms and heptacyclic framework.
These comparisons highlight the uniqueness of this compound in terms of its structure and chemical properties.
特性
分子式 |
C71H110S2 |
|---|---|
分子量 |
1027.8 g/mol |
IUPAC名 |
5,5,14,14,23,23-hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene |
InChI |
InChI=1S/C71H110S2/c1-7-13-19-25-31-37-45-69(46-38-32-26-20-14-8-2)61-43-51-72-67(61)59-55-63-57(53-65(59)69)58-54-66-60(56-64(58)71(63,49-41-35-29-23-17-11-5)50-42-36-30-24-18-12-6)68-62(44-52-73-68)70(66,47-39-33-27-21-15-9-3)48-40-34-28-22-16-10-4/h43-44,51-56H,7-42,45-50H2,1-6H3 |
InChIキー |
MXLQACIRLMDGSK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C3=C1C=C4C5=CC6=C(C=C5C(C4=C3)(CCCCCCCC)CCCCCCCC)C7=C(C6(CCCCCCCC)CCCCCCCC)C=CS7)SC=C2)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
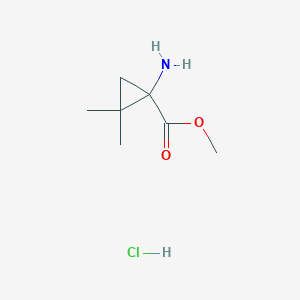
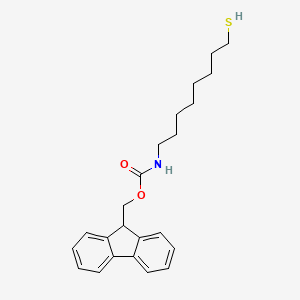
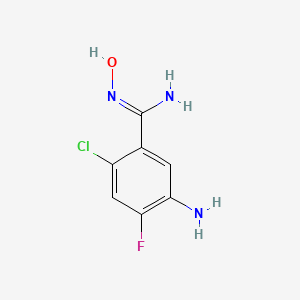
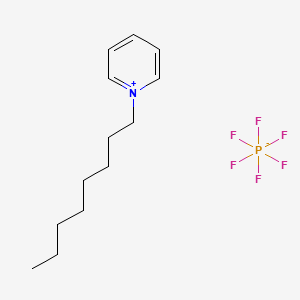
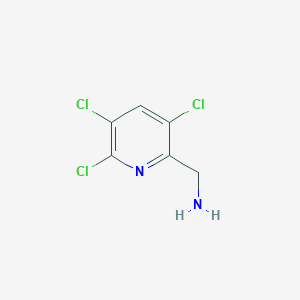
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)

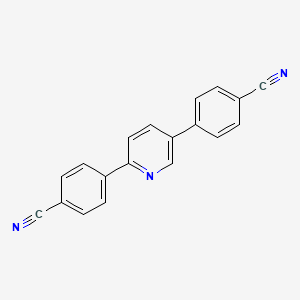

![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
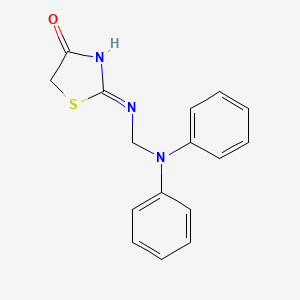
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)

